molecular formula C16H24N2O2 B13337998 tert-Butyl 6-(aminomethyl)-1,1-dimethylisoindoline-2-carboxylate

tert-Butyl 6-(aminomethyl)-1,1-dimethylisoindoline-2-carboxylate

Cat. No.: B13337998
M. Wt: 276.37 g/mol
InChI Key: AJEVBOFQDAFSOC-UHFFFAOYSA-N
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Description

tert-Butyl 6-(aminomethyl)-1,1-dimethylisoindoline-2-carboxylate: is a complex organic compound with a unique structure that includes a tert-butyl group, an aminomethyl group, and a dimethylisoindoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-(aminomethyl)-1,1-dimethylisoindoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the amino group using tert-butyl carbamate (Boc) protection, followed by a series of reactions to introduce the aminomethyl and dimethylisoindoline groups. The final step usually involves deprotection to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction conditions to minimize side reactions and impurities .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-(aminomethyl)-1,1-dimethylisoindoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 6-(aminomethyl)-1,1-dimethylisoindoline-2-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its aminomethyl group can be tagged with fluorescent markers for imaging studies .

Medicine: In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. The aminomethyl group can be modified to enhance binding affinity to specific biological targets, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science .

Mechanism of Action

The mechanism of action of tert-Butyl 6-(aminomethyl)-1,1-dimethylisoindoline-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • tert-Butyl 4-[(E)-2-(aminomethyl)phenyl]-1,1-dimethylisoindoline-2-carboxylate
  • tert-Butyl 6-(aminomethyl)-1,1-dimethylisoindoline-2-carboxylate

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both tert-butyl and aminomethyl groups. This combination provides a distinct reactivity profile and makes it suitable for a wide range of applications .

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

tert-butyl 5-(aminomethyl)-3,3-dimethyl-1H-isoindole-2-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-10-12-7-6-11(9-17)8-13(12)16(18,4)5/h6-8H,9-10,17H2,1-5H3

InChI Key

AJEVBOFQDAFSOC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CN1C(=O)OC(C)(C)C)C=CC(=C2)CN)C

Origin of Product

United States

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